![molecular formula C21H26F2O5 B13398766 6,9-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13398766.png)
6,9-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-alpha-Fluoro-isoflupredone: is a synthetic potent glucocorticoid with the chemical formula C22H28F2O8 . It is known for its anti-inflammatory properties and is used in various medical and veterinary applications . The compound is a derivative of isoflupredone, with a fluorine atom at the 6-alpha position, which enhances its potency and efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-alpha-Fluoro-isoflupredone involves the stereoselective fluorination of corticosteroids. One method includes reacting a 17-hydroxy-21-ester epoxide with a stereoselective fluorinating agent such as Selectfluor® . The reaction conditions typically involve the use of fluoropyridinium or fluoroquinuclidium compounds to achieve the desired stereochemistry .
Industrial Production Methods: Industrial production of 6-alpha-Fluoro-isoflupredone follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of advanced fluorinating agents and optimized reaction parameters are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 6-alpha-Fluoro-isoflupredone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the steroid backbone.
Substitution: The fluorine atom at the 6-alpha position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions include various fluorinated corticosteroid derivatives with altered pharmacological properties .
Aplicaciones Científicas De Investigación
6-alpha-Fluoro-isoflupredone has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of fluorinated steroids and their reactivity.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Employed in the treatment of inflammatory conditions, autoimmune diseases, and certain cancers.
Industry: Utilized in the development of new pharmaceuticals and veterinary medicines.
Mecanismo De Acción
The mechanism of action of 6-alpha-Fluoro-isoflupredone involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes, resulting in anti-inflammatory and immunosuppressive effects . The compound also affects various molecular pathways, including the inhibition of pro-inflammatory cytokines and the suppression of immune cell activation .
Comparación Con Compuestos Similares
Fluocinolone acetonide: Another fluorinated corticosteroid with high anti-inflammatory activity.
Fludrocortisone: A fluorinated analog of cortisol with potent mineralocorticoid activity.
Diflorasone: A corticosteroid with similar structural modifications and enhanced potency.
Uniqueness: 6-alpha-Fluoro-isoflupredone is unique due to its specific fluorination at the 6-alpha position, which significantly enhances its glucocorticoid activity while minimizing mineralocorticoid effects . This makes it particularly effective in treating inflammatory conditions without causing significant sodium retention or other side effects associated with mineralocorticoids .
Propiedades
IUPAC Name |
6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F2O5/c1-18-5-3-11(25)7-14(18)15(22)8-13-12-4-6-20(28,17(27)10-24)19(12,2)9-16(26)21(13,18)23/h3,5,7,12-13,15-16,24,26,28H,4,6,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUISBDTYAZRHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3(C(C1CCC2(C(=O)CO)O)CC(C4=CC(=O)C=CC43C)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
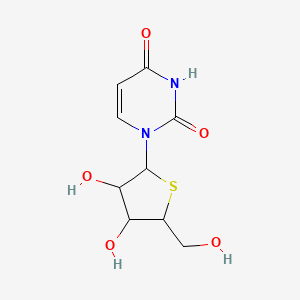
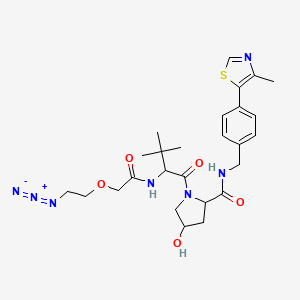
![N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;hydrochloride](/img/structure/B13398692.png)
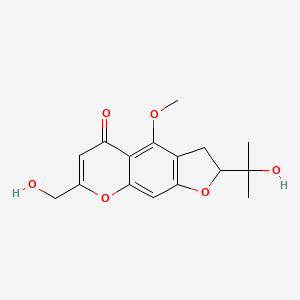

![Methyl 2-acetyloxy-2-[6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate](/img/structure/B13398707.png)
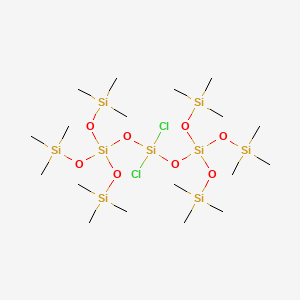
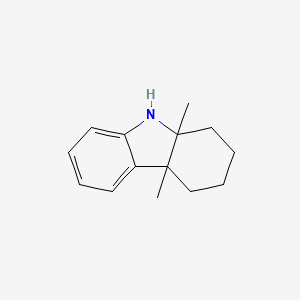
![N~4~-[3,3-Dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N~1~,2-dihydroxy-3-(2-methylpropyl)butanediamide](/img/structure/B13398732.png)
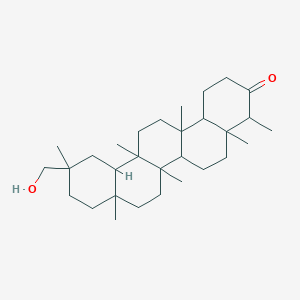
![4-O-(4,4-dimethyl-2-oxopyrrolidin-3-yl) 1-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] but-2-enedioate;4-O-(2,5-dioxopyrrolidin-3-yl) 1-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(2-oxoimidazolidin-4-yl)methyl] but-2-enedioate;1-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 4-O-(2-oxopyrrolidin-3-yl) but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(2-oxopyrrolidin-3-yl)methyl] but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(5-oxopyrrolidin-2-yl)methyl] but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(5-oxopyrrolidin-3-yl)methyl] but-2-enedioate](/img/structure/B13398754.png)
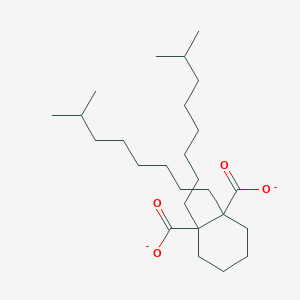
![[(5S,8R,9S,10S,13S,14S,17S)-1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate](/img/structure/B13398762.png)
![6-Bromo-2-(4-bromophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13398763.png)
